molecular formula C19H14BrCl2N3O4S B302599 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

カタログ番号 B302599
分子量: 531.2 g/mol
InChIキー: QEPKYEHQVBQYAG-DHZHZOJOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as BML-210, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases.

作用機序

5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione acts as a small molecule inhibitor of the enzyme histone deacetylase (HDAC), which is involved in regulating gene expression. HDAC inhibitors, including 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. In cardiovascular research, HDAC inhibitors have been shown to have potential therapeutic effects on hypertension and atherosclerosis by regulating the expression of genes involved in vascular function. In neurodegenerative disease research, HDAC inhibitors have been shown to have potential therapeutic effects on Alzheimer's disease and Parkinson's disease by regulating the expression of genes involved in neuronal function.
Biochemical and Physiological Effects:
5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have various biochemical and physiological effects, including inducing cell cycle arrest, apoptosis, and differentiation in cancer cells. In cardiovascular research, 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have potential therapeutic effects on hypertension and atherosclerosis by regulating the expression of genes involved in vascular function. In neurodegenerative disease research, 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have potential therapeutic effects on Alzheimer's disease and Parkinson's disease by regulating the expression of genes involved in neuronal function.

実験室実験の利点と制限

One advantage of using 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. Another advantage is that it has been extensively studied for its potential use in treating various diseases, making it a well-established tool for research. However, one limitation of using 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is that it may have off-target effects, which can complicate the interpretation of experimental results.

将来の方向性

There are several future directions for research on 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One direction is to further investigate its potential therapeutic effects on various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Another direction is to identify the specific molecular targets of 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and its mechanism of action. Additionally, future research can focus on developing more potent and selective HDAC inhibitors based on the structure of 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.

合成法

5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 2,3-dichlorobenzoic acid with thionyl chloride to form 2,3-dichlorobenzoyl chloride. The second step involves the reaction of 2,3-dichlorobenzoyl chloride with 5-(4-morpholinyl)furan-2-carbaldehyde to form 5-[4-(2,3-dichlorophenyl)-2-thioxo-4,6-dihydropyrimidin-5-ylidene]-4-morpholin-4-ium-2-furanolate. Finally, the third step involves the reaction of 5-[4-(2,3-dichlorophenyl)-2-thioxo-4,6-dihydropyrimidin-5-ylidene]-4-morpholin-4-ium-2-furanolate with potassium bromide to form 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.

科学的研究の応用

5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential use in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. In cancer research, 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the growth of various cancer cells, including breast cancer cells, prostate cancer cells, and leukemia cells. In cardiovascular research, 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have potential therapeutic effects on hypertension and atherosclerosis. In neurodegenerative disease research, 5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have potential therapeutic effects on Alzheimer's disease and Parkinson's disease.

特性

製品名

5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

分子式

C19H14BrCl2N3O4S

分子量

531.2 g/mol

IUPAC名

(5E)-5-[(4-bromo-5-morpholin-4-ylfuran-2-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H14BrCl2N3O4S/c20-12-9-10(29-18(12)24-4-6-28-7-5-24)8-11-16(26)23-19(30)25(17(11)27)14-3-1-2-13(21)15(14)22/h1-3,8-9H,4-7H2,(H,23,26,30)/b11-8+

InChIキー

QEPKYEHQVBQYAG-DHZHZOJOSA-N

異性体SMILES

C1COCCN1C2=C(C=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl)Br

SMILES

C1COCCN1C2=C(C=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl)Br

正規SMILES

C1COCCN1C2=C(C=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。